molecular formula C15H25IN2O B10768419 N-methyllidocaine iodide

N-methyllidocaine iodide

Cat. No.: B10768419
M. Wt: 376.28 g/mol
InChI Key: QLXGAILYZFJDSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyllidocaine iodide typically involves the reaction of N-Methyllidocaine with iodine or iodide salts under controlled conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps to ensure the compound meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyllidocaine iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyllidocaine iodide include other iodide-containing antiarrhythmic agents and compounds with similar molecular structures. Examples include:

Uniqueness

This compound is unique due to its specific molecular structure and its ability to enhance the biosynthesis of phosphatidylinositol. This property distinguishes it from other similar compounds and makes it valuable for specific research applications .

Properties

Molecular Formula

C15H25IN2O

Molecular Weight

376.28 g/mol

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;iodide

InChI

InChI=1S/C15H24N2O.HI/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H

InChI Key

QLXGAILYZFJDSH-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[I-]

Origin of Product

United States

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